10-Hydroxycamptothecin

Vue d'ensemble

Description

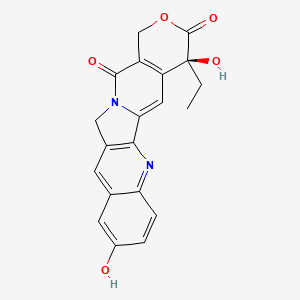

(S)-10-Hydroxycamptothecine est un alcaloïde naturel dérivé de l'arbre chinois Camptotheca acuminata. C'est un dérivé de la camptothécine, connue pour ses puissantes propriétés anticancéreuses. Ce composé a suscité un intérêt considérable en raison de sa capacité à inhiber la topoisomérase I de l'ADN, une enzyme essentielle à la réplication et à la transcription de l'ADN .

Mécanisme D'action

Mode of Action

10-HCPT interacts with Top-I, turning it into an intracellular poison . It stabilizes the covalent binding of Top-I to its DNA substrates . This interaction leads to the formation of reversible, single-strand nicks, which can produce potentially lethal double-strand DNA breaks, resulting in apoptosis .

Biochemical Pathways

The biosynthetic pathway for 10-HCPT includes three steps: the pre-strictosidine pathway, strictosidine synthesis, and post-strictosidine pathway . The interaction between the DNA replication machinery and the Top-I-10-HCPT-DNA ternary complex causes cell death .

Pharmacokinetics

After intravenous administration, the plasma concentration-time profile for lactone 10-HCPT can be best described by a three-compartment model, with terminal elimination half-lives of 140.4 and 428.6 minutes . Urinary excretion is the major route of elimination during the initial 6 hours after dosing, and fecal excretion becomes the major route of elimination thereafter .

Result of Action

The action of 10-HCPT results in a broad spectrum of anticancer activity in vitro and in vivo . It has been found to induce apoptosis in human osteosarcoma through activating caspase-3, p53, and cytochrome c pathways .

Action Environment

The entrapment of 10-HCPT in liposomes results in a more stable and more soluble form of the drug . This allows for increased affinity of 10-HCPT to lipid membranes and improved delivery of the drug to tumor sites . The environment, therefore, plays a crucial role in influencing the action, efficacy, and stability of 10-HCPT .

Analyse Biochimique

Biochemical Properties

10-Hydroxycamptothecin plays a significant role in biochemical reactions by inhibiting the activity of DNA topoisomerase I. This inhibition leads to the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing DNA damage . The compound interacts with various biomolecules, including enzymes like topoisomerase I, and proteins involved in DNA repair mechanisms. The nature of these interactions is primarily through the formation of a ternary complex with DNA and topoisomerase I, leading to the induction of apoptosis in cancer cells .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It induces apoptosis and inhibits cell proliferation in cancer cells by causing DNA damage and blocking the cell cycle . The compound influences cell signaling pathways, gene expression, and cellular metabolism by activating caspases and downregulating anti-apoptotic proteins such as survivin and XIAP . Additionally, it affects mitochondrial function and induces oxidative stress, further contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the topoisomerase I-DNA complex, forming a stable ternary complex that prevents DNA re-ligation . This leads to the accumulation of DNA breaks and triggers apoptosis through the activation of caspases and other apoptotic pathways . The compound also inhibits the phosphorylation of histone proteins, affecting chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can undergo degradation under certain conditions . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of cell proliferation and induction of apoptosis . Its efficacy may decrease over time due to the development of drug resistance in some cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, it can cause adverse effects such as myelosuppression and gastrointestinal toxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, and exceeding this dosage can lead to toxic side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to active metabolites that exert anticancer effects . The compound interacts with enzymes such as cytochrome P450s and glucuronosyltransferases, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and active transport mediated by specific transporters . Once inside the cells, the compound can accumulate in the nucleus and mitochondria, where it exerts its cytotoxic effects . The distribution of this compound in tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase I . It can also be found in the mitochondria, where it induces mitochondrial dysfunction and oxidative stress . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : (S)-10-Hydroxycamptothecine peut être synthétisée à partir de la camptothécine par une série de réactions chimiques. Une méthode courante implique l'hydrogénation catalytique de la camptothécine suivie d'une oxydation à l'aide de réactifs tels que le diacetoxyiodobenzène . Les conditions réactionnelles impliquent généralement des températures contrôlées et des catalyseurs spécifiques pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle : La production industrielle de (S)-10-Hydroxycamptothecine implique souvent l'extraction de l'arbre Camptotheca acuminata. Le processus comprend la récolte du matériel végétal, suivie de l'extraction par solvant et des étapes de purification pour isoler le composé. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : (S)-10-Hydroxycamptothecine subit diverses réactions chimiques, notamment :

Oxydation : Convertit le composé en différents dérivés ayant des applications thérapeutiques potentielles.

Réduction : Modifie les groupes fonctionnels, modifiant potentiellement son activité biologique.

Substitution : Implique le remplacement d'atomes ou de groupes spécifiques au sein de la molécule pour créer de nouveaux composés aux propriétés variées.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le diacetoxyiodobenzène et le peroxyde d'hydrogène sont couramment utilisés.

Réduction : Des catalyseurs tels que le palladium sur carbone (Pd/C) sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'hydroxycamptothécine, chacun ayant des activités biologiques uniques et des utilisations thérapeutiques potentielles .

4. Applications de la recherche scientifique

(S)-10-Hydroxycamptothecine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes d'inhibition de la topoisomérase I de l'ADN.

Biologie : Enquête sur ses effets sur la régulation du cycle cellulaire et l'apoptose dans les cellules cancéreuses.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

5. Mécanisme d'action

(S)-10-Hydroxycamptothecine exerce ses effets principalement en inhibant la topoisomérase I de l'ADN. Cette enzyme est responsable du relâchement de la tension torsionnelle dans l'ADN pendant la réplication et la transcription. En stabilisant le complexe enzyme-ADN, (S)-10-Hydroxycamptothecine empêche la religação des brins d'ADN, entraînant des dommages à l'ADN et l'apoptose dans les cellules cancéreuses en division rapide . Les cibles moléculaires comprennent l'enzyme topoisomérase I de l'ADN et l'ADN lui-même, perturbant les processus cellulaires essentiels.

Composés similaires :

Camptothécine : Le composé parent à partir duquel (S)-10-Hydroxycamptothecine est dérivé. Il inhibe également la topoisomérase I de l'ADN, mais avec une toxicité plus élevée.

Irinotécan : Un dérivé semi-synthétique de la camptothécine utilisé en chimiothérapie. Il est converti en sa forme active, SN-38, dans l'organisme.

Topotécan : Un autre dérivé de la camptothécine utilisé pour traiter les cancers ovariens et les cancers bronchopulmonaires à petites cellules.

Unicité : (S)-10-Hydroxycamptothecine est unique en raison de sa faible toxicité par rapport à la camptothécine et de son activité anticancéreuse puissante. Sa capacité à induire l'apoptose sélectivement dans les cellules cancéreuses tout en épargnant les cellules normales en fait un candidat prometteur pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

(S)-10-Hydroxycamptothecin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the mechanisms of DNA topoisomerase I inhibition.

Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Comparaison Avec Des Composés Similaires

Camptothecin: The parent compound from which (S)-10-Hydroxycamptothecin is derived. It also inhibits DNA topoisomerase I but has higher toxicity.

Irinotecan: A semi-synthetic derivative of camptothecin used in chemotherapy. It is converted into its active form, SN-38, in the body.

Topotecan: Another camptothecin derivative used to treat ovarian and small cell lung cancers.

Uniqueness: (S)-10-Hydroxycamptothecin is unique due to its lower toxicity compared to camptothecin and its potent anti-cancer activity. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells makes it a promising candidate for cancer therapy .

Propriétés

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWSQZCWOQZXHI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941444 | |

| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19685-09-7 | |

| Record name | Hydroxycamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19685-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-hydroxycamptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 10-Hydroxycamptothecin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Hydroxycamptothecin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-HYDROXYCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z01632KRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.